4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products
Mechanism of Action
Target of Action
Similar compounds, such as thiazolylimidazolidinone derivatives, have been reported to act as inhibitors of stearoyl-coa desaturase-1 (scd1) .
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially inhibiting its activity .
Biochemical Pathways
If it acts as an scd1 inhibitor like its similar compounds, it could affect lipid metabolism, given that scd1 is involved in the biosynthesis of monounsaturated fatty acids .
Result of Action
If it acts as an SCD1 inhibitor, it could potentially alter lipid profiles within cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is stable under normal temperatures but decomposes under high temperature and acidic conditions . It is soluble in water, alcohol, and ketone solvents , which could influence its distribution and action in a biological system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of substituted thioamides with α-haloketones. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea, followed by cyclization to form the thiazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Methylthiazole-5-carboxylic acid
- 2-Methyl-1,3-thiazole-5-carboxylic acid
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Comparison: 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-4-6-9-5(2)7(12-6)8(10)11/h3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYWYTDCZAVNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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